4-Isopropyl-pyridine-2-carbaldehyde

Catalog No.
S15945101
CAS No.
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-pyridine-2-carbaldehyde

Product Name

4-Isopropyl-pyridine-2-carbaldehyde

IUPAC Name

4-propan-2-ylpyridine-2-carbaldehyde

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-7(2)8-3-4-10-9(5-8)6-11/h3-7H,1-2H3

InChI Key

HWUMMUXMUNZXFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1)C=O

4-Isopropyl-pyridine-2-carbaldehyde, also known as 4-isopropylpicolinaldehyde, is an organic compound featuring a pyridine ring substituted with an isopropyl group and an aldehyde functional group at the 2-position. Its molecular formula is C11H13NC_{11}H_{13}N, and it has a molecular weight of approximately 175.23 g/mol. The structure includes a six-membered aromatic ring with nitrogen, which contributes to its reactivity and potential biological activities. The compound is characterized by its distinctive odor and is often used in various synthetic applications in organic chemistry.

  • Oxidation: This compound can be oxidized to form 4-isopropylpicolinic acid using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically occurs in alkaline conditions or in the presence of acetic acid.
  • Reduction: The aldehyde functional group can be reduced to a primary alcohol (4-isopropylpicolinyl alcohol) using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aldehyde group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in alkaline medium or chromium trioxide in acetic acid.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

  • Oxidation leads to 4-isopropylpicolinic acid.
  • Reduction yields 4-isopropylpicolinyl alcohol.
  • Substitution reactions produce various substituted derivatives.

Research indicates that 4-isopropyl-pyridine-2-carbaldehyde exhibits potential biological activity. It has been studied for its role as a ligand in coordination chemistry, interacting with biological macromolecules such as proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on these macromolecules, potentially altering their functions. Additionally, the compound's hydrophobic isopropyl group may enhance its interactions with biological membranes, influencing its bioactivity .

Studies have shown that derivatives of pyridine carbaldehydes can exhibit cytotoxic effects against various cancer cell lines, with specific structural modifications impacting their efficacy. For instance, compounds with aldehyde groups at specific positions on the pyridine ring have demonstrated varying levels of cytotoxicity .

The synthesis of 4-isopropyl-pyridine-2-carbaldehyde can be achieved through several methods:

  • From 2-Methylpyridine: A common approach involves the reaction of 2-methylpyridine with suitable chlorinating agents followed by hydrolysis to yield the desired aldehyde. This method allows for control over reaction conditions to optimize yield and purity .
  • Schiff Base Formation: The compound can also be synthesized through Schiff base reactions involving pyridine derivatives and appropriate amines or carbonyl compounds, followed by subsequent oxidation steps to achieve the aldehyde functionality .
  • Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed methods that enhance the efficiency and selectivity of synthesizing pyridine carbaldehydes .

4-Isopropyl-pyridine-2-carbaldehyde has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly pharmaceuticals and agrochemicals.
  • Coordination Chemistry: The compound is studied for its potential as a ligand in coordination complexes, which are important in catalysis and materials science.
  • Medicinal Chemistry: Ongoing research investigates its potential therapeutic applications, including its use as a precursor for bioactive compounds .
  • Industrial Uses: It plays a role in producing specialty chemicals and advanced materials.

Studies on the interactions of 4-isopropyl-pyridine-2-carbaldehyde with biological systems have revealed insights into its mechanism of action. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests that it may modulate enzyme activity or protein function. Additionally, investigations into its interactions with metal ions have demonstrated that complexes formed with transition metals can exhibit enhanced biological activity compared to their free counterparts .

Several compounds share structural similarities with 4-isopropyl-pyridine-2-carbaldehyde, each exhibiting unique properties:

Compound NameStructureUnique Features
2-PyridinecarboxaldehydeStructureExhibits different reactivity patterns due to position of substituents
3-PyridinecarboxaldehydeStructureSimilar reactivity but lower cytotoxicity compared to others
4-MethylpyridineStructureLacks aldehyde functionality; primarily used as a solvent
Pyridine-2-carboxylic acidStructureMore acidic; used in various biochemical applications

The uniqueness of 4-isopropyl-pyridine-2-carbaldehyde lies in its specific combination of hydrophobicity from the isopropyl group and reactivity from the aldehyde functional group, making it particularly valuable in medicinal chemistry and organic synthesis .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

149.084063974 g/mol

Monoisotopic Mass

149.084063974 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types